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3-Amino-6-(trifluoromethyl)piperidin-2-one
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Overview
Description
3-Amino-6-(trifluoromethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of an amino group at the third position, a trifluoromethyl group at the sixth position, and a ketone group at the second position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(trifluoromethyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoromethylating agents.
Amination: The amino group is introduced through nucleophilic substitution reactions using amine sources such as ammonia or primary amines.
Cyclization: The final step involves cyclization to form the piperidinone ring, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques such as continuous flow reactors may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidinones.
Scientific Research Applications
Medicinal Chemistry Applications
3-Amino-6-(trifluoromethyl)piperidin-2-one derivatives have been investigated for their potential as therapeutic agents. These compounds exhibit a range of biological activities, making them valuable in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of trifluoromethyl piperidine derivatives. For instance, a study synthesized novel trifluoromethyl pyrimidine derivatives that demonstrated significant anticancer activity against various cancer cell lines such as PC3, K562, Hela, and A549 at concentrations as low as 5 μg/ml. These compounds showed potential comparable to established chemotherapeutics like doxorubicin, indicating their promise in cancer treatment .
Antifungal and Insecticidal Properties
The synthesis of trifluoromethyl piperidine derivatives has also been linked to antifungal and insecticidal activities. A specific study reported that certain synthesized compounds exhibited excellent antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% at 50 μg/ml. Moreover, moderate insecticidal activities were noted against pests like Mythimna separata . These findings suggest potential applications in agricultural pest control.
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical transformations that enhance its pharmacological properties. The compound can be derived from various precursors through methods such as catalytic hydrogenation and nucleophilic trifluoromethylation .
Synthesis Pathways
The following table summarizes key synthetic methods for producing this compound:
Method | Description | Yield |
---|---|---|
Catalytic Hydrogenation | Involves reduction of dihydropyridinones to obtain the desired piperidinone. | Variable |
Nucleophilic Trifluoromethylation | Direct addition of trifluoromethyl anion to piperidine derivatives. | 30% - 60% |
Pharmaceutical Development
The incorporation of the trifluoromethyl group into drug candidates has been shown to enhance metabolic stability and bioavailability. This feature is particularly relevant for compounds targeting protein kinases, such as Janus Kinase 3 (JAK3), which are implicated in various autoimmune diseases .
Case Study: JAK3 Inhibitors
A notable application of trifluoromethyl piperidine derivatives is their role as JAK3 inhibitors in immunosuppressive therapy. These compounds are being explored for their efficacy in treating conditions like rheumatoid arthritis and lupus, where modulation of the immune response is critical .
Mechanism of Action
The mechanism of action of 3-Amino-6-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the ketone group can participate in nucleophilic addition reactions. These interactions modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-piperidinone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
6-(Trifluoromethyl)piperidin-2-one:
3-Amino-6-methylpiperidin-2-one: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and reactivity.
Uniqueness
3-Amino-6-(trifluoromethyl)piperidin-2-one is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further functionalization and interaction with biological targets.
Biological Activity
3-Amino-6-(trifluoromethyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), synthesis, and case studies that highlight its pharmacological effects.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a trifluoromethyl group, which enhances its metabolic stability and lipophilicity. The molecular formula is C5H8F3N1O, with a molecular weight of approximately 155.12 g/mol. The trifluoromethyl group is known to influence the compound's interaction with biological targets, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate various receptors and enzymes. Research indicates that this compound exhibits antagonistic properties against the TRPV1 receptor, which is involved in pain sensation and thermoregulation. This receptor modulation suggests potential applications in pain management therapies .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the piperidine ring and the introduction of different substituents can significantly affect the compound's potency and selectivity. For example, the introduction of halogen groups has been linked to increased binding affinity for TRPV1 receptors, enhancing analgesic effects .
Analgesic Activity
A notable study evaluated the analgesic properties of this compound in rodent models. The findings indicated that the compound significantly reduced pain responses in neuropathic pain models, demonstrating efficacy comparable to established analgesics with fewer side effects .
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The results showed promising antibacterial effects, particularly against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis begins with commercially available piperidin-2-one.
- Trifluoromethylation : This step often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group.
- Amination : The final step involves amination reactions to introduce the amino group at the 3-position, utilizing various amine sources depending on desired properties.
Table 1: Biological Activity Summary
Properties
Molecular Formula |
C6H9F3N2O |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
3-amino-6-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3(10)5(12)11-4/h3-4H,1-2,10H2,(H,11,12) |
InChI Key |
VJRHPNDTTZGATG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1N)C(F)(F)F |
Origin of Product |
United States |
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